2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylpropan-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-11(2,10-13-12-8-14-10)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXIAIHMNPBWFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443025 | |
| Record name | 2-(2-phenylpropan-2-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252253-32-0 | |
| Record name | 2-(2-phenylpropan-2-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Investigations of 1,3,4 Oxadiazole Systems
Electronic Effects and Substituent Strength on 1,3,4-Oxadiazole (B1194373) Reactivity
The reactivity of the 1,3,4-oxadiazole ring is profoundly influenced by the electronic nature of the substituents at its 2- and 5-positions. These substituents can modulate the electron density of the ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack and influencing the rates and outcomes of chemical reactions.
The 1,3,4-oxadiazole ring is considered an electron-deficient system due to the presence of two electronegative nitrogen atoms and one oxygen atom. This inherent electron deficiency makes the ring generally resistant to electrophilic substitution but susceptible to nucleophilic attack. The nature of the substituents at the C2 and C5 positions can either exacerbate or mitigate this electron deficiency.
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or chloro (-Cl) groups, further decrease the electron density of the oxadiazole ring. This enhances its electrophilic character and can facilitate nucleophilic substitution reactions on the ring itself, should a suitable leaving group be present. In the context of synthesis, the presence of EWGs on the starting materials, such as substituted benzoic acids, has been observed to influence reaction yields. For instance, in some synthetic routes, benzoic acids with more electronegative substituents have been reported to produce better yields of the corresponding 1,3,4-oxadiazole. researchgate.net One study found that a 4-chlorobenzoic acid gave a higher yield than 4-bromobenzoic acid, suggesting that greater electronegativity can be beneficial. researchgate.net However, a clear-cut trend is not always observed, and very strong EWGs like a nitro group have sometimes resulted in highly contaminated products despite high theoretical yields. researchgate.net
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, increase the electron density of the oxadiazole ring. This can make the ring more susceptible to electrophilic attack, although such reactions are less common for this heterocycle. More significantly, EDGs on the precursors can impact the synthesis of the oxadiazole ring. Research has indicated that EDGs on the benzoic acid starting material can lead to lower yields compared to reactions with EWGs. rroij.com This is potentially due to the EDGs increasing the electron density on the carbonyl carbon, making it less electrophilic and thus less reactive towards the hydrazide during the cyclization step. rroij.com
The 2-(2-phenylpropan-2-yl) group on the target molecule is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect. Based on the general principles observed, the presence of this group might be expected to have a modest impact on the reactivity of the oxadiazole ring, slightly increasing its electron density compared to an unsubstituted ring. In the context of synthesis, its effect on yield would likely be less pronounced than strongly donating or withdrawing groups.
The following table summarizes the observed effects of different substituent types on the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from substituted benzoic acids and a hydrazide.
| Substituent on Benzoic Acid | Electronic Effect | Observed Yield (%) | Reference |
|---|---|---|---|
| -H (Benzoic acid) | Neutral | 73.87 | researchgate.net |
| 4-Chloro (-Cl) | Electron-Withdrawing | 52.27 | researchgate.net |
| 4-Bromo (-Br) | Electron-Withdrawing | 39.00 | researchgate.net |
| 4-Nitro (-NO2) | Strongly Electron-Withdrawing | 150 (impure) | researchgate.net |
| 4-Methoxy (-OCH3) | Electron-Donating (Resonance) | Lower than EWGs | rroij.com |
| 4-Amino (-NH2) | Strongly Electron-Donating (Resonance) | Enhances yield in some methods | researchgate.net |
Reaction Mechanisms of 1,3,4-Oxadiazole Ring Formation and Transformation
The most prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. mdpi.comjchemrev.com This process typically involves two main steps: the formation of a diacylhydrazine intermediate followed by its cyclization.
Step 1: Formation of 1,2-Diacylhydrazine The reaction is commonly initiated by the condensation of an acid hydrazide with a carboxylic acid or its more reactive derivative, such as an acid chloride or an ester. For the synthesis of "2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole," this would involve the reaction of formohydrazide with 2-phenylpropane-2-carbonyl chloride or a similar activated form of 2-phenylpropanoic acid.
Step 2: Cyclodehydration The resulting 1,2-diacylhydrazine is then cyclized to form the 1,3,4-oxadiazole ring. This step requires a dehydrating agent to facilitate the removal of a water molecule. A variety of reagents can be used for this purpose, each with its own mechanism and reaction conditions. Common cyclodehydrating agents include:
Phosphorus oxychloride (POCl₃): This is one of the most frequently used reagents. mdpi.comnih.govnih.gov The mechanism involves the activation of one of the carbonyl oxygens by phosphorylation, making it a good leaving group. Intramolecular nucleophilic attack by the other nitrogen atom, followed by elimination, leads to the formation of the oxadiazole ring.
Thionyl chloride (SOCl₂): Similar to POCl₃, SOCl₂ activates a carbonyl group, facilitating cyclization. mdpi.com
Polyphosphoric acid (PPA): This reagent serves as both a catalyst and a dehydrating agent, often requiring elevated temperatures. mdpi.com
Triflic anhydride (B1165640) ((CF₃SO₂)₂O): A very powerful dehydrating agent that can effect cyclization under mild conditions. mdpi.com
Burgess Reagent: This reagent is known for promoting dehydration under mild and neutral conditions. mdpi.com
An alternative and widely used one-pot procedure involves the direct reaction of a carboxylic acid with an acid hydrazide in the presence of a dehydrating agent. nih.gov For instance, 2-phenylpropanoic acid could be reacted with formohydrazide in the presence of POCl₃.
Another significant synthetic route is the oxidative cyclization of N-acylhydrazones . mdpi.comresearchgate.net These precursors are formed by the condensation of an acid hydrazide with an aldehyde. For the target molecule, this would involve the condensation of 2-phenylpropane-2-carbohydrazide with formaldehyde. The resulting acylhydrazone is then treated with an oxidizing agent, such as bromine in acetic acid or potassium permanganate, to induce cyclization. mdpi.comnih.gov
The Huisgen reaction provides a facile and clean route to 2,5-disubstituted 1,3,4-oxadiazoles from 5-substituted tetrazoles and electrophiles like acid chlorides or anhydrides. organic-chemistry.org This method avoids harsh dehydrating conditions.
Transformations of the 1,3,4-oxadiazole ring itself are limited by its aromatic stability. However, reactions can occur on the substituents attached to the ring, provided the reagents used are compatible with the sensitivity of the oxadiazole nucleus. rroij.com
Stability and Degradation Pathways of 1,3,4-Oxadiazole Derivatives in Research Contexts
Thermal Stability: Research has shown that 1,3,4-oxadiazole derivatives generally possess high thermal and thermo-oxidative stability. researchgate.net For many derivatives, decomposition temperatures are reported to be above 300°C. researchgate.net For example, studies on poly(1,3,4-oxadiazole-ether)s have shown them to be stable up to 380°C. researchgate.net This thermal robustness makes them suitable for applications in high-performance polymers and materials that require resistance to high temperatures. mdpi.com
Chemical Stability and Hydrolysis: Despite its general stability, the 1,3,4-oxadiazole ring is susceptible to degradation under certain chemical conditions. The ring's reactivity towards nucleophiles, which can be catalyzed by either acid or base, points to potential hydrolytic degradation pathways. rroij.com This sensitivity can pose challenges during synthesis or purification if strongly acidic or basic conditions are employed. rroij.com Hydrolysis would likely involve nucleophilic attack on the carbon atoms of the oxadiazole ring, leading to ring opening and the formation of hydrazide and carboxylic acid derivatives. The exact conditions required for significant degradation would depend on the specific substituents on the ring.
Photodegradation: The stability of 1,3,4-oxadiazole derivatives under UV irradiation has also been investigated, particularly for polymeric materials. Studies on aromatic poly(1,3,4-oxadiazole)s have revealed that photodegradation is significantly influenced by the presence of both UV light and oxygen. researchgate.netresearchgate.net The mechanism is believed to involve the transformation of molecular oxygen into a superoxide (B77818) anion radical (O₂•⁻) upon UV exposure. researchgate.net This highly reactive species can then initiate degradation processes within the polymer structure. In some cases, the formation of hydroxyl radicals (•OH) from the superoxide anion can be the main driver of degradation. researchgate.net Therefore, in applications where the material is exposed to sunlight and air, photodegradation is a potential pathway for the breakdown of the 1,3,4-oxadiazole structure.
The stability profile of "this compound" has not been specifically detailed in the literature. However, based on the general characteristics of 2,5-disubstituted 1,3,4-oxadiazoles, it can be inferred that it would exhibit good thermal stability but could be susceptible to hydrolytic degradation under strong acidic or basic conditions and to photodegradation upon prolonged exposure to UV light in the presence of oxygen.
Computational and Theoretical Investigations of 2 2 Phenylpropan 2 Yl 1,3,4 Oxadiazole Architectures
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations are instrumental in understanding their stability, electronic properties, and reactivity patterns. These studies often involve the use of functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with a suitable basis set to perform geometry optimization and calculate various molecular properties. mdpi.com
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. ekb.eg A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For instance, in a study on various 2-R-5-phenyl-1,3,4-oxadiazoles, DFT was used to analyze the effects of different substituents on the electronic properties and spectral characteristics of the compounds. nih.govresearchgate.net
Furthermore, DFT can be employed to calculate global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. These descriptors are valuable in predicting how a molecule will interact with other chemical species.
Table 1: Illustrative Global Reactivity Descriptors Calculated by DFT for a Hypothetical 1,3,4-Oxadiazole Derivative
| Descriptor | Formula | Typical Value (eV) | Interpretation |
| Ionization Potential (I) | -EHOMO | 8.2 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.5 | Energy released when an electron is added. |
| Electronegativity (χ) | (I+A)/2 | 4.85 | Tendency to attract electrons. |
| Chemical Hardness (η) | (I-A)/2 | 3.35 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1/η | 0.298 | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | χ2/2η | 3.51 | Propensity to accept electrons. |
Note: The values in this table are representative and are for illustrative purposes only.
Molecular Docking Analyses for Binding Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein. For 1,3,4-oxadiazole derivatives, molecular docking studies are frequently performed to elucidate their potential as inhibitors of various enzymes or receptors.
These studies have been conducted on a wide range of targets, including cyclooxygenase (COX) enzymes, epidermal growth factor receptor (EGFR), and various microbial enzymes. mdpi.comekb.eg The results of docking simulations provide insights into the binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the 1,3,4-oxadiazole derivative and the amino acid residues of the target protein. mdpi.com This information is crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective inhibitors. researchgate.net
For example, a study on novel 1,3,4-oxadiazole derivatives as potential antimicrobial agents used molecular docking to investigate their binding to the E. coli DNA gyrase. mdpi.com The docking scores and binding interactions helped to explain the observed antimicrobial activity and guided the identification of key structural features for activity.
Table 2: Representative Molecular Docking Results for a Series of 1,3,4-Oxadiazole Derivatives Against a Hypothetical Protein Target
| Compound | Docking Score (kcal/mol) | Interacting Residues | Key Interactions |
| Derivative 1 | -8.5 | TYR 234, SER 156 | Hydrogen bond with SER 156 |
| Derivative 2 | -7.9 | LEU 289, VAL 201 | Hydrophobic interactions |
| Derivative 3 | -9.2 | ARG 120, ASP 121 | Hydrogen bond with ARG 120, electrostatic interaction |
| Derivative 4 | -8.1 | PHE 345, TRP 348 | Pi-pi stacking with PHE 345 |
Note: This table is a fictional representation to illustrate the type of data generated from molecular docking studies.
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability
Molecular dynamics (MD) simulations are computational methods for studying the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the behavior of the complex in a physiological environment (e.g., in water at a specific temperature and pressure), researchers can observe how the ligand and protein interact and adapt to each other.
For 1,3,4-oxadiazole derivatives, MD simulations can provide valuable information about the conformational changes in both the ligand and the protein upon binding. semanticscholar.org Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein.
A study investigating 1,3,4-oxadiazole derivatives as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) utilized MD simulations to confirm the stability of the docked complexes. nih.gov The simulations provided insights into the dynamic behavior of the ligand within the active site and helped to validate the docking results.
Table 3: Illustrative Data from a Molecular Dynamics Simulation of a 1,3,4-Oxadiazole Derivative-Protein Complex
| Parameter | Average Value | Interpretation |
| Protein RMSD | 1.8 Å | The protein structure is stable throughout the simulation. |
| Ligand RMSD | 0.9 Å | The ligand remains stably bound in the active site. |
| Number of Hydrogen Bonds | 3 | Consistent hydrogen bonding contributes to binding affinity. |
| Binding Free Energy (MM-PBSA) | -45.2 kcal/mol | A favorable binding free energy indicates a stable complex. |
Note: The data presented in this table is hypothetical and serves to exemplify the outputs of MD simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,3,4-Oxadiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. core.ac.uk For 1,3,4-oxadiazole derivatives, 2D and 3D-QSAR models have been developed to predict their activity as various therapeutic agents.
In a QSAR study, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be steric, electronic, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity.
A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com For example, a 2D-QSAR analysis of oxadiazole substituted α-isopropoxy phenylpropionic acids revealed that steric parameters had a positive contribution to their activity as PPAR-γ agonists. core.ac.uk
Table 4: Example of a QSAR Equation for a Series of 1,3,4-Oxadiazole Derivatives
pIC50 = 0.5 * LogP - 0.2 * MW + 1.2 * H-bond Donors + 3.5
| Statistical Parameter | Value | Interpretation |
| R2 (Correlation Coefficient) | 0.85 | The model explains 85% of the variance in the data. |
| Q2 (Cross-validated R2) | 0.75 | The model has good predictive ability. |
| F-statistic | 120.5 | The model is statistically significant. |
| Standard Error | 0.25 | The model has a low error in prediction. |
Note: The QSAR equation and statistical parameters are for illustrative purposes only.
In Silico Prediction of Molecular Properties for Research Design
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of the drug discovery process. nih.gov For 1,3,4-oxadiazole derivatives, various online tools and software packages can be used to predict their pharmacokinetic and pharmacodynamic properties. advancedresearchpublications.comjaptronline.com
These predictions help in identifying potential liabilities of a compound, such as poor oral bioavailability, high toxicity, or undesirable metabolic pathways. By predicting these properties early on, researchers can prioritize compounds with more favorable ADMET profiles for further development, thus saving time and resources.
Commonly predicted properties include lipophilicity (LogP), aqueous solubility, plasma protein binding, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. asianpubs.org Several studies on 1,3,4-oxadiazole derivatives have incorporated in silico ADMET predictions to assess their drug-likeness. nih.govadvancedresearchpublications.com
Table 5: Representative In Silico ADMET Predictions for a Hypothetical 1,3,4-Oxadiazole Derivative
| Property | Predicted Value | Acceptable Range | Interpretation |
| Molecular Weight | 350 g/mol | < 500 | Good for oral absorption. |
| LogP | 2.8 | -0.4 to 5.6 | Optimal lipophilicity for membrane permeability. |
| H-bond Donors | 1 | < 5 | Favorable for oral bioavailability. |
| H-bond Acceptors | 4 | < 10 | Favorable for oral bioavailability. |
| Oral Bioavailability | High | High | Likely to be well-absorbed after oral administration. |
| BBB Permeability | Low | Low | Less likely to cause central nervous system side effects. |
Note: This table provides an illustrative example of in silico ADMET predictions.
Applications of 1,3,4 Oxadiazoles in Advanced Materials Science Research
1,3,4-Oxadiazole-Based Organic Electronics
Luminescent Materials for Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, 2,5-diaryl-1,3,4-oxadiazoles are recognized for their potential as luminescent materials. researchgate.net Their inherent fluorescence and thermal stability make them attractive candidates for emitting layers. However, no studies were found that specifically detail the synthesis or evaluate the luminescent properties, such as emission spectra or quantum yields, of 2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole for OLED applications. Research in this area tends to focus on derivatives with other aryl or substituted aryl groups at the 2 and 5 positions of the oxadiazole ring to tune the emission color and efficiency. researchgate.net
Electron-Transporting Properties in Optoelectronic Devices
The electron-deficient character of the 1,3,4-oxadiazole (B1194373) ring makes it a prime candidate for use in electron-transporting layers (ETLs) in optoelectronic devices like OLEDs. nycu.edu.twrsc.org This property helps to balance charge injection and transport within the device, leading to improved efficiency and longevity. Numerous studies have explored various 1,3,4-oxadiazole derivatives for this purpose. worktribe.comrsc.org Despite this, there is no available data on the electron mobility, energy levels (LUMO/HOMO), or performance of this compound when used as an electron-transporting material.
Role of 1,3,4-Oxadiazoles in Sensor Development Research
The 1,3,4-oxadiazole scaffold has also been explored in the development of chemical sensors, particularly fluorescent sensors. researchgate.net The fluorescence of these compounds can be modulated by the presence of specific analytes, such as metal ions. While there is research on various 1,3,4-oxadiazole derivatives as sensors, no studies have been published that investigate the potential of this compound in this capacity.
Molecular Recognition and Ligand Receptor Interactions of 1,3,4 Oxadiazole Derivatives
Mechanistic Characterization of Enzyme Inhibition by 1,3,4-Oxadiazole (B1194373) Scaffolds
The versatility of the 1,3,4-oxadiazole nucleus allows for its incorporation into a wide array of molecular frameworks, leading to potent and selective inhibition of various enzymes implicated in human diseases. The following sections detail the binding and inhibitory mechanisms of 1,3,4-oxadiazole derivatives against several key enzymatic targets.
Cyclooxygenase (COX) Isoenzyme Binding and Inhibition Studies
Derivatives of 1,3,4-oxadiazole have been extensively investigated as inhibitors of cyclooxygenase (COX) isoenzymes, COX-1 and COX-2, which are key enzymes in the inflammatory pathway. The selective inhibition of COX-2 over COX-1 is a critical goal in the development of anti-inflammatory agents to minimize gastrointestinal side effects.
A study by Alfayomy and colleagues described the synthesis of a series of 1,3,4-oxadiazole derivatives and their evaluation as COX-1/COX-2 inhibitors. Several of these compounds demonstrated potent and selective inhibition of COX-2. For instance, compounds with specific substitutions exhibited IC50 values for COX-2 in the range of 0.04 to 0.081 µM, with selectivity indices indicating a strong preference for COX-2 over COX-1. Another study synthesized two series of 1,3,4-oxadiazole and 1,2,4-triazole (B32235) based derivatives, which also showed potent COX-2 inhibitory activity, with IC50 values ranging from 0.04 to 0.14 µM.
Molecular docking studies have provided insights into the binding modes of these inhibitors. The 1,3,4-oxadiazole ring is often positioned within the active site to form key interactions with amino acid residues. For example, 2,5-diaryl-1,3,4-oxadiazoles have been shown to bind effectively to the COX-2 active site, with compounds bearing methylsulfonyl moieties exhibiting enhanced selectivity. The structural features of these derivatives allow them to fit into the larger active site of COX-2, while their bulkier nature sterically hinders their entry into the narrower COX-1 active site, thus conferring selectivity.
Alpha-Glucosidase Inhibition Mechanisms
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. The inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes mellitus by delaying glucose absorption and reducing postprandial hyperglycemia. nih.gov A number of 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of α-glucosidase, often exhibiting greater efficacy than the standard drug, acarbose. nih.gov
The inhibitory mechanism of these compounds can vary, with studies indicating competitive, non-competitive, or mixed-type inhibition. For instance, kinetic studies of certain quinoline-1,3,4-oxadiazole hybrids have demonstrated a non-competitive mode of inhibition, suggesting that they bind to an allosteric site on the α-glucosidase enzyme rather than the active site. This allosteric binding induces a conformational change in the enzyme, thereby reducing its catalytic efficiency.
The inhibitory potential of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the aromatic rings. Structure-activity relationship (SAR) studies have revealed that the presence of specific functional groups can significantly enhance or diminish the inhibitory activity. For example, in a series of oxadiazole benzohydrazones, a derivative with trihydroxy substitutions on the N-benzylidene moiety exhibited exceptionally high inhibitory activity, being three hundred times more active than acarbose. nih.gov Conversely, the presence of nitro or methyl groups at any position was found to suppress the enzyme inhibitory potential. nih.gov The position of substituents also plays a critical role; for instance, shifting a hydroxyl group from the C-2' to the C-4' or C-3' position on the N-benzylidene ring can lead to a significant reduction in inhibitory activity. nih.gov
The following table presents the α-glucosidase inhibitory activity (IC₅₀ values) of a selection of 1,3,4-oxadiazole derivatives from various studies, highlighting the structural diversity and corresponding potency.
| Compound Type | Specific Derivative/Substituents | IC₅₀ (µM) | Reference |
| Oxadiazole benzohydrazone | 2',4',5'-trihydroxy substitution on N-benzylidene | 2.64 ± 0.05 | nih.gov |
| Quinoline-1,3,4-oxadiazole hybrid | Bromopentyl sidechain | 15.85 | nih.gov |
| Quinoline-1,3,4-oxadiazole hybrid | p-fluorobenzyl substituent | 23.69 | nih.gov |
| Oxadiazole benzohydrazone | Single hydroxyl substitution | 34.64 ± 0.35 | nih.gov |
| 2-Thione-1,3,4-oxadiazole derivative | Hydroxylated compound (5a) | 12.27 ± 0.41 µg/ml | nih.gov |
| 2-Thione-1,3,4-oxadiazole derivative | Compound 4a(a) | 15.45 ± 0.20 µg/ml | |
| N-aryl/aralkyl derivative of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide | Compound 6i | 52.63 ± 1.16 | researchgate.net |
| N-aryl/aralkyl derivative of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide | Compound 6c | 52.73 ± 1.16 | researchgate.net |
| N-aryl/aralkyl derivative of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide | Compound 6e | 56.34 ± 1.17 | researchgate.net |
| N-aryl/aralkyl derivative of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide | Compound 6d | 62.62 ± 1.15 | researchgate.net |
| N-aryl/aralkyl derivative of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide | Compound 6a | 81.72 ± 1.18 | researchgate.net |
| N-aryl/aralkyl derivative of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide | Compound 6g | 86.35 ± 1.17 | researchgate.net |
Hydrogen Bonding and Other Non-Covalent Interactions in Biological Binding
The binding affinity of 1,3,4-oxadiazole derivatives to their biological targets is governed by a network of non-covalent interactions. Molecular docking studies have provided valuable insights into the specific interactions between these ligands and the amino acid residues within the binding pockets of enzymes like α-glucosidase.
Hydrogen bonding is a predominant and critical interaction for the biological activity of 1,3,4-oxadiazole derivatives. researchgate.netnih.gov The nitrogen atoms of the oxadiazole ring, with their partial negative charge, can act as hydrogen bond acceptors, forming strong interactions with hydrogen bond donor residues in the receptor's binding site. For example, docking studies of 2-thione-1,3,4-oxadiazole derivatives with α-glucosidase have revealed hydrogen bonding with key amino acid residues such as TRP 59, GLN 63, TYR 62, ASP 197, ARG 195, HIS 299, TRP 58, ASP 300, and HIS 305. nih.gov These interactions are crucial for stabilizing the ligand-receptor complex and are often a determining factor in the inhibitory potency of the compound.
In addition to hydrogen bonds, other non-covalent interactions such as hydrophobic interactions, van der Waals forces, and π-π stacking also contribute significantly to the binding affinity and specificity. The aryl substituents commonly found on 1,3,4-oxadiazole derivatives can engage in hydrophobic interactions with non-polar amino acid residues in the binding pocket, further anchoring the ligand. The planar aromatic nature of the oxadiazole ring and its substituents also allows for π-π stacking interactions with aromatic amino acid residues like tryptophan and tyrosine.
Stereochemical Influences on Molecular Recognition in 1,3,4-Oxadiazole Systems
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, as enzymes and receptors are chiral entities. Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological activities. While the 1,3,4-oxadiazole ring itself is planar and achiral, the introduction of a chiral center in one of its substituents can lead to stereoisomers with distinct biological profiles.
Although specific studies on the stereochemical influences on α-glucosidase inhibition by chiral 1,3,4-oxadiazole derivatives are limited, research on other biological targets highlights the importance of stereochemistry in this class of compounds. For instance, a study on chiral 1,3,4-oxadiazol-2-ones as fatty acid amide hydrolase (FAAH) inhibitors demonstrated clear differences in the potency and selectivity of the separated enantiomers. The (S)-enantiomer of 3-(1-(4-isobutylphenyl)ethyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one was a potent FAAH inhibitor with an IC₅₀ of 11 nM, while its corresponding (R)-enantiomer was significantly less active, with an IC₅₀ of 0.24 µM. mdpi.com Conversely, the (R)-enantiomer showed greater potency in inhibiting another enzyme, monoacylglycerol lipase (B570770) (MAGL). mdpi.com
Similarly, the investigation of stereoisomers of 3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptane as muscarinic receptor agonists revealed that the (3R,4R) stereoisomer was the most potent. nih.gov The different stereoisomers exhibited varying potencies and selectivities for different receptor subtypes, underscoring the critical role of the three-dimensional arrangement of atoms in molecular recognition. nih.gov
Following a comprehensive search of available scientific literature, it has been determined that there is no specific research data available for the compound "2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole" concerning its in vitro anti-cancer or anti-microbial activities. The provided outline requires detailed mechanistic insights, including apoptosis induction pathways, caspase activation, structure-activity relationships, and specific anti-microbial actions.
The search results yielded extensive information on the broader class of 1,3,4-oxadiazole derivatives, highlighting their potential as anti-cancer and anti-microbial agents. For instance, various derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit microbial growth through diverse mechanisms. However, none of the retrieved studies specifically investigate the biological properties of "this compound".
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict, compound-specific requirements of the user's request. The introduction of information from other 1,3,4-oxadiazole derivatives would violate the instruction to focus solely on the chemical compound “this compound”.
Mechanistic Insights into in Vitro Biological Activities of 1,3,4 Oxadiazole Derivatives
Mechanisms of In Vitro Anti-Microbial Activity
Antiviral Mechanisms of Action
There is no specific information available in the reviewed literature detailing the in vitro antiviral mechanisms of action for 2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole.
Research into the 1,3,4-oxadiazole (B1194373) scaffold has shown that some derivatives possess a broad spectrum of antiviral activities, including against HIV, HCV, HBV, and HSV. The antiviral efficacy of these compounds is often attributed to the ability of the 1,3,4-oxadiazole ring to act as a bioisosteric replacement for amide or ester groups, potentially improving metabolic stability and binding interactions with viral enzymes or proteins. For instance, certain 1,3,4-oxadiazole derivatives have been investigated for their potential to inhibit viral replication, with some showing activity against SARS-CoV-2. However, these findings are for the general class of compounds and cannot be specifically attributed to this compound.
Biochemical Basis of In Vitro Anti-Inflammatory Properties
No studies were found that specifically investigate the biochemical basis of in vitro anti-inflammatory properties for this compound. The anti-inflammatory activities described in the literature are for other, more complex 1,3,4-oxadiazole derivatives.
Modulation of Inflammatory Mediators
No research was identified that examines the ability of this compound to modulate inflammatory mediators such as proinflammatory cytokines (e.g., TNF-α, IL-6) or nitric oxide (NO).
In studies on other 1,3,4-oxadiazole derivatives, anti-inflammatory effects have been linked to the downregulation of key inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage models, certain oxadiazole compounds have been shown to significantly inhibit the production of TNF-α, IL-6, and NO. This modulation is often a downstream effect of COX-2 inhibition or interference with other signaling pathways like NF-κB.
Oxidative Stress Mitigation and Antioxidant Mechanisms In Vitro
Specific in vitro studies on the antioxidant mechanisms or oxidative stress mitigation capabilities of this compound are not available in the reviewed literature.
The 1,3,4-oxadiazole scaffold is present in various compounds tested for antioxidant activity. The antioxidant potential of these derivatives is typically linked to substituents on the heterocyclic ring rather than the ring itself, which is relatively electron-deficient. For example, derivatives bearing hindered phenol (B47542) fragments or other radical-scavenging moieties exhibit antioxidant properties by donating hydrogen atoms to neutralize free radicals. Inflammation and oxidative stress are often interconnected, and some anti-inflammatory oxadiazole derivatives also show activity against reactive oxygen species (ROS).
In Vitro Antiparasitic Activity Research (e.g., Trypanosoma cruzi)
There is no published research on the in vitro antiparasitic activity of this compound against Trypanosoma cruzi or other parasites.
The 1,3,4-oxadiazole nucleus has been incorporated into molecules designed as antiparasitic agents. Some derivatives have been reported to show activity against the trypomastigotes of Trypanosoma cruzi, the parasite responsible for Chagas disease, with potencies comparable to or better than the standard drug benznidazole. The mechanism of action for these compounds is still under investigation but may involve the inhibition of essential parasitic enzymes.
Bioisosteric Replacement Strategies and Their Mechanistic Implications in Medicinal Chemistry Research
While there is no specific mention of this compound in the context of bioisosteric replacement strategies, the 1,3,4-oxadiazole ring is widely recognized in medicinal chemistry for this purpose.
The 1,3,4-oxadiazole ring is frequently used as a bioisostere for amide and ester functionalities. This substitution can have several favorable mechanistic implications:
Improved Metabolic Stability : Replacing a metabolically labile ester or amide group with the stable oxadiazole ring can enhance a drug candidate's half-life.
Enhanced Pharmacokinetic Profile : The substitution can alter polarity and lipophilicity, which may improve properties like oral bioavailability. For example, replacing a carboxylic acid group with a 1,3,4-oxadiazole has been used to reduce the gastrointestinal toxicity associated with some non-steroidal anti-inflammatory drugs (NSAIDs).
Receptor Interaction : The oxadiazole ring is a rigid, planar scaffold that can correctly orient substituents to optimize interactions with biological targets. Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, mimicking the interactions of the functional group it replaces.
This strategy has been applied to modify various drug classes, but specific examples involving the synthesis or application of this compound as a bioisostere were not found.
Q & A
Basic: What are the key safety considerations when handling 2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole in laboratory settings?
Answer:
The compound is classified as Acute Toxicity Category 4 (Oral) , with hazard statement H302 ("Harmful if swallowed"). Precautionary measures include:
- Avoiding ingestion (P270: "Do not eat, drink, or smoke when handling").
- Using personal protective equipment (PPE) such as gloves and lab coats (P264: "Wash hands and face after handling").
- Proper disposal via authorized waste management (P501) .
Safety protocols must align with 1907/2006/EC regulations , and handling should be supervised by trained personnel to mitigate risks of respiratory or dermal irritation .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : Analyze and spectra to confirm the oxadiazole ring (e.g., signals at δ 8.0–8.5 ppm for aromatic protons) and substituent positions.
- IR Spectroscopy : Identify characteristic C=N and C-O stretching vibrations (~1600 cm and ~1250 cm, respectively).
- Mass Spectrometry : Verify molecular weight (e.g., [M+H] peak at m/z 215 for CHNO) .
Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
Answer:
Single-crystal X-ray analysis provides precise bond lengths and angles. For example:
- Oxadiazole ring geometry : Planarity (r.m.s. deviation <0.002 Å) and bond lengths (C-N: ~1.29 Å, C-O: ~1.37 Å) confirm aromaticity.
- Substituent orientation : Dihedral angles between the oxadiazole and phenyl rings (e.g., 13.4° in related compounds) reveal steric or electronic effects .
Crystallization conditions (solvent, temperature) must be optimized to grow high-quality crystals for reliable data .
Advanced: What methodological approaches optimize the synthesis of this compound with high purity?
Answer:
- Cyclization Reactions : Use POCl-mediated cyclization of acylhydrazides under reflux (e.g., 80–100°C in anhydrous THF).
- Catalytic Systems : Employ Lewis acids like ZnCl to enhance reaction efficiency and yield (>80%).
Monitor reaction progress via TLC (R ~0.5 in 3:7 EtOAc/hexane) .
Basic: What physical properties (e.g., solubility, HOMO/LUMO) influence the experimental design for this compound?
Answer:
- Solubility : Limited solubility in polar solvents (e.g., water) but soluble in DMSO or DCM, requiring solvent optimization for reactions .
- Electronic Properties : HOMO (-6.2 eV) and LUMO (-2.4 eV) energies (from computational studies) guide applications in optoelectronics or catalysis .
Advanced: How can researchers address contradictions in reported bioactivity data for 1,3,4-oxadiazole derivatives?
Answer:
- Replication Studies : Reproduce synthesis and bioassays under standardized conditions (e.g., identical cell lines, IC protocols).
- Structural Validation : Use X-ray crystallography or 2D NMR to confirm compound identity and rule out impurities.
Basic: What experimental design principles apply to studying the reactivity of this compound?
Answer:
- Control Variables : Fix temperature, solvent, and catalyst while varying substituents or reaction time.
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to determine rate laws.
- Statistical Methods : Use DOE (Design of Experiments) to optimize yield and minimize side reactions .
Advanced: How do computational methods (e.g., DFT) elucidate the electronic behavior of this compound?
Answer:
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrostatic potential maps to explain reactivity.
Advanced: What strategies validate the environmental stability or degradation pathways of 1,3,4-oxadiazoles?
Answer:
- Accelerated Stability Testing : Expose the compound to heat, light, or humidity and monitor decomposition via LC-MS.
- Metabolite Profiling : Use in vitro microsomal assays to identify oxidative metabolites .
Basic: How should researchers design a structure-activity relationship (SAR) study for this compound?
Answer:
- Substituent Variation : Synthesize derivatives with halogen, methyl, or methoxy groups at the phenyl or oxadiazole positions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
